![molecular formula C8H13NO B1442810 4-Cyclopropyl-3,3-dimethylazetidin-2-one CAS No. 180181-72-0](/img/structure/B1442810.png)
4-Cyclopropyl-3,3-dimethylazetidin-2-one
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Overview
Description
“4-Cyclopropyl-3,3-dimethylazetidin-2-one” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.19 .
Molecular Structure Analysis
The molecular structure of “4-Cyclopropyl-3,3-dimethylazetidin-2-one” consists of a cyclopropyl group attached to a 3,3-dimethylazetidin-2-one . The exact structure can be determined using techniques like NMR, HPLC, LC-MS, UPLC, etc .Scientific Research Applications
Metal Carbenoid Generation and Ring-Opening Reactions
4-Cyclopropyl-3,3-dimethylazetidin-2-one and its derivatives are used in the generation of metal carbenoids, which play a crucial role in organic synthesis. Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. Such reactions include intramolecular cyclopropanation and C-H insertion, pivotal for synthesizing heterocycles and carbocycles possessing a bicyclo[4.1.0]heptane framework (Archambeau, Miege, Meyer, & Cossy, 2015).
Synthesis of 3,3-Dimethylazetidines
The compound's derivatives, specifically 3,3-dimethylazetidines, are synthesized using iodine-mediated intramolecular cyclization reactions of γ-prenylated amines. This method offers a new strategy for synthesizing bioactively important 3,3-dimethylazetidines and extends the application of γ-prenylated amine synthons in organic synthesis (Jin, Sun, Zhou, & Zhao, 2016).
Biological and Chemical Activities
Various derivatives of 4-Cyclopropyl-3,3-dimethylazetidin-2-one are explored for their biological activities. For instance, cyclopropenecarboxylic acid derivatives exhibit herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). Additionally, the cyclopropyl ring has been increasingly used in drug development due to its contribution to potency, reduced off-target effects, and its role in overcoming challenges in drug discovery (Talele, 2016).
Ring Formation and Bond Activation
The compound and its analogs are used in the formation of complex molecular structures like benzenes through silver-catalyzed cyclization, involving cyclopropane cleavage and aromatization (Pati & Liu, 2012). Moreover, cyclopropenes, including 4-Cyclopropyl-3,3-dimethylazetidin-2-one, have been coordinated to platinum in organometallic chemistry for various applications (Visser, Schipperijn, & Lukas, 1973).
properties
IUPAC Name |
4-cyclopropyl-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2)6(5-3-4-5)9-7(8)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUJPRYRAHUFLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3,3-dimethylazetidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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